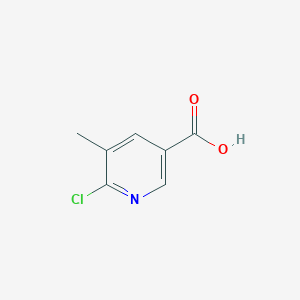

6-Chloro-5-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOUFLRMKAFPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495833 | |

| Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-29-3 | |

| Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-methylnicotinic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methylnicotinic acid, a halogenated derivative of vitamin B3, has emerged as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the pyridine ring offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 6-Chloro-5-methylnicotinic acid. It delves into the causality behind various synthetic strategies, offers detailed experimental protocols for key transformations, and explores its applications in the pharmaceutical industry.

Introduction: The Emergence of a Versatile Synthetic Intermediate

Nicotinic acid, or niacin, has long been recognized for its essential role in human metabolism. However, the strategic functionalization of its pyridine ring has unlocked a vast chemical space for the development of novel therapeutic agents. Among these, 6-Chloro-5-methylnicotinic acid (CAS No. 66909-29-3) stands out due to the presence of both a chloro and a methyl group, which modulate the electronic properties and steric hindrance of the molecule, thereby influencing its reactivity and biological interactions.

While the precise moment of its "discovery" in the sense of a breakthrough scientific publication is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids in the mid to late 20th century. The development of synthetic methodologies for analogous compounds, such as 6-chloronicotinic acid and 5-methylnicotinic acid, paved the way for the eventual synthesis and utilization of this specific di-substituted derivative. Its significance grew with the increasing demand for tailored molecular fragments in rational drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Chloro-5-methylnicotinic acid is fundamental for its application in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 66909-29-3 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Solubility | Moderately soluble in polar organic solvents; limited water solubility. | [3] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include distinct peaks for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (with the carbon atoms attached to the chlorine and methyl groups showing distinct chemical shifts), and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Historical and Modern Synthetic Strategies

The synthesis of 6-Chloro-5-methylnicotinic acid has evolved, driven by the need for more efficient, scalable, and environmentally benign processes. The primary approaches can be categorized into two main strategies: functionalization of a pre-existing pyridine ring and the de novo synthesis of the substituted ring.

Oxidation of Substituted Pyridines

A historically significant and still relevant approach involves the selective oxidation of a methyl or ethyl group on a pre-functionalized pyridine ring.

Starting Material: 2-Chloro-5-methylpyridine is a logical precursor. The oxidation of the methyl group at the 5-position to a carboxylic acid would yield the target molecule.

dot

Caption: Oxidation of 2-Chloro-5-methylpyridine.

Causality: This method leverages the relative stability of the pyridine ring to oxidative conditions, allowing for the selective transformation of the alkyl side chain. The choice of oxidizing agent is critical to control the reaction and avoid over-oxidation or degradation of the starting material. Early methods often employed strong oxidants like potassium permanganate (KMnO₄)[4][5]. While effective, these methods generate significant manganese dioxide waste. More modern approaches focus on catalytic oxidation using molecular oxygen, which is more environmentally friendly[6]. A patent describes the oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst[6].

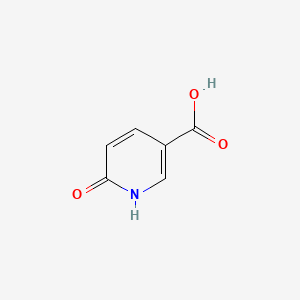

Chlorination of Hydroxynicotinic Acid Derivatives

Another common strategy involves the chlorination of a corresponding hydroxy-substituted nicotinic acid.

Starting Material: 6-Hydroxy-5-methylnicotinic acid would be the ideal precursor for this route.

dot

Caption: Chlorination of 6-Hydroxy-5-methylnicotinic acid.

Causality: The hydroxyl group at the 6-position of the pyridine ring can be readily converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method in pyridine chemistry. The synthesis of the starting material, 6-hydroxynicotinic acid, has been documented through various methods, including from coumalic acid[5].

Detailed Experimental Protocols

The following protocols are illustrative examples based on established methodologies for the synthesis of related nicotinic acid derivatives and represent plausible routes to 6-Chloro-5-methylnicotinic acid.

Protocol: Oxidation of 2-Chloro-5-methylpyridine with Potassium Permanganate (Hypothetical)

Based on the oxidation of lutidines[4][5]:

-

Reaction Setup: To a solution of 2-chloro-5-methylpyridine in water, potassium permanganate is added portion-wise at a controlled temperature (e.g., 25-35°C).

-

Reaction: The reaction mixture is stirred for an extended period (e.g., 15-20 hours) to ensure complete oxidation.

-

Work-up: The resulting manganese dioxide is removed by filtration.

-

Isolation: The filtrate is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: The crude 6-Chloro-5-methylnicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined.

Protocol: Chlorination of 6-Hydroxy-5-methylnicotinic Acid (Hypothetical)

Based on the chlorination of hydroxypyridines:

-

Reaction Setup: 6-Hydroxy-5-methylnicotinic acid is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water.

-

Isolation: The precipitated crude product is collected by filtration.

-

Purification: The crude solid is washed with water and recrystallized from an appropriate solvent to yield pure 6-Chloro-5-methylnicotinic acid.

Self-Validation: The disappearance of the starting material and the appearance of the product can be tracked by TLC or HPLC. The final product's structure and purity should be confirmed by spectroscopic methods and melting point analysis.

Applications in Drug Discovery and Development

6-Chloro-5-methylnicotinic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyridine ring at the chloro and carboxylic acid positions.

dot

Caption: Synthetic utility of 6-Chloro-5-methylnicotinic acid.

-

Amide Formation: The carboxylic acid group can be readily converted to an amide. For instance, the reaction of 6-Chloro-5-methylnicotinic acid with ammonium hydroxide yields 6-Chloro-5-methylnicotinamide[3]. This amide functionality is a common feature in many drug molecules.

-

Esterification: The carboxylic acid can be esterified to produce various esters, which can act as prodrugs or key intermediates in further synthetic steps.

-

Cross-Coupling Reactions: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, leading to the generation of diverse chemical libraries for high-throughput screening.

The resulting complex molecules have shown potential in various therapeutic areas, including as ROR-gamma inhibitors for autoimmune diseases and in the development of novel anti-infective agents[7].

Conclusion and Future Perspectives

6-Chloro-5-methylnicotinic acid, while not having a single, celebrated moment of discovery, has steadily grown in importance as a key synthetic intermediate. Its history is one of gradual evolution, built upon the foundational principles of pyridine chemistry. The development of more efficient and sustainable synthetic routes continues to be an area of active research. As the demand for novel and complex small molecules in drug discovery continues to rise, the utility of versatile building blocks like 6-Chloro-5-methylnicotinic acid is expected to expand, solidifying its role in the development of future medicines.

References

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

-

Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]

- CN103570612A - Preparation method of 6-chloronicotinic acid.

-

Synthesis of 2-chloronicotinic acid. PrepChem.com. [Link]

-

Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

- WO2019063748A1 - Ror-gamma inhibitors.

- CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.

-

6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839. PubChem. [Link]

-

6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]

-

6-Chloro-5-nitropyridine-3-carboxylic acid | C6H3ClN2O4 | CID 346459. PubChem. [Link]

-

(PDF) 6-Methylnicotinic acid. ResearchGate. [Link]

- US2993904A - Preparation of 6-methylnicotinic acid.

Sources

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. 6-Chloro-5-methylpyridine-3-carboxylic acid | 66909-29-3 [chemicalbook.com]

- 3. 6-Chloro-5-methylnicotinamide (65169-44-0) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 7. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylnicotinic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Chloro-5-methylnicotinic acid, a key heterocyclic building block relevant to pharmaceutical research and development. This document consolidates critical data regarding its chemical identity, structural characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its core properties, such as solubility and pKa. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic chemistry and medicinal research programs.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid (niacin) and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] The pyridine ring system is a prevalent scaffold in numerous approved drugs. The strategic functionalization of this ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.

6-Chloro-5-methylnicotinic acid emerges as a valuable intermediate in this context. The presence of a carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the chloro and methyl substituents on the pyridine ring influence the molecule's reactivity and lipophilicity.[2] For instance, related nicotinic acid derivatives are being investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes, and other analogs have shown promise for their antimicrobial and anti-inflammatory effects.[1][3] A thorough understanding of the fundamental physicochemical properties of 6-Chloro-5-methylnicotinic acid is therefore paramount for its successful application in the synthesis of novel therapeutic agents.

Chemical and Molecular Identity

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 6-Chloro-5-methylnicotinic acid is a substituted pyridine derivative.

Caption: Chemical Structure of 6-Chloro-5-methylnicotinic acid.

The key identifiers for this compound are summarized in the table below, providing a single point of reference for its verification.

| Identifier | Value | Reference |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carboxylic acid | [4] |

| CAS Number | 66909-29-3 | [2][5] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5] |

| Molecular Weight | 171.58 g/mol | [5][6] |

| Canonical SMILES | CC1=CC(=CN=C1Cl)C(=O)O | [4][5] |

| InChIKey | MAOUFLRMKAFPTB-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The properties listed below are essential for designing synthetic routes, developing formulations, and interpreting biological assay results.

| Property | Value / Description | Reference / Rationale |

| Physical State | Expected to be a white to off-white crystalline solid. | Based on analogs like 6-Chloro-5-methylnicotinamide.[2] |

| Melting Point | Data not readily available. The corresponding amide melts at 211-212 °C. | [2][7] |

| Boiling Point | Not available; likely to decompose at high temperatures. | [2] |

| Solubility | Expected to have limited solubility in water and moderate solubility in polar organic solvents (e.g., DMSO, Methanol). | Inferred from the structure and properties of related nicotinic acids and their amides.[2][8][9] |

| pKa | Data not readily available. Expected to be acidic due to the carboxylic acid group, with the value influenced by the pyridine nitrogen and ring substituents. | The carboxylic acid proton is the primary acidic site. |

| Storage | Store under an inert atmosphere at room temperature. | [5][6] |

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a profile can be reliably predicted based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show a very broad singlet for the carboxylic acid proton (-COOH) downfield (>12 ppm). Two distinct singlets or narrow doublets in the aromatic region (typically 7-9 ppm) would correspond to the two protons on the pyridine ring. A sharp singlet around 2-3 ppm would represent the methyl (-CH₃) protons.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (165-175 ppm). Signals for the five carbons of the pyridine ring would be observed in the aromatic region (120-160 ppm), with their specific shifts influenced by the attached chloro, methyl, and carboxyl groups. The methyl carbon signal would appear upfield (15-25 ppm).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum serves to confirm the presence of key functional groups:

-

A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.

-

A sharp, strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.

-

C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.

-

C=N and C=C stretching vibrations from the pyridine ring will appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass of the molecule and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₆ClNO₂. Predicted collision cross-section (CCS) data, which relates to the ion's shape in the gas phase, provides an additional layer of characterization.[4]

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 172.01599 | 128.9 |

| [M+Na]⁺ | 193.99793 | 139.4 |

| [M-H]⁻ | 170.00143 | 130.6 |

| [M+NH₄]⁺ | 189.04253 | 148.6 |

Table data sourced from PubChemLite.[4]

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust methodologies for determining key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid-state compound and the dissolved state in the aqueous medium, providing a true measure of solubility that is critical for predicting oral absorption and designing in-vitro assays.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol:

-

Preparation: Add an excess amount of solid 6-Chloro-5-methylnicotinic acid to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that equilibrium has been established.

-

Phase Separation: After equilibration, remove the vial and allow it to stand. Separate the solid and liquid phases by centrifugation at high speed (>10,000 g) for 15 minutes or by filtering the suspension through a low-binding 0.22 µm filter (e.g., PVDF or PTFE).

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known concentrations of the compound.

Determination of pKa via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, is a critical parameter that governs a molecule's ionization state at a given pH. This influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for measuring pKa by monitoring pH changes upon the addition of a titrant.

Protocol:

-

Solution Preparation: Prepare a solution of 6-Chloro-5-methylnicotinic acid of known concentration (e.g., 1-5 mM) in deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is very low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette for precise titrant delivery.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point can be determined from the first derivative of the titration curve.

Chemical Reactivity and Stability

-

Acidity and Esterification: The carboxylic acid group is the primary site of reactivity, readily undergoing deprotonation in the presence of a base. It can be converted to its corresponding ester (e.g., methyl ester) via Fischer esterification using an alcohol in the presence of a strong acid catalyst.[1][10]

-

Amide Bond Formation: As a key synthetic handle, the carboxylic acid can be activated (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like HATU) to react with amines, forming amide bonds. This is a fundamental transformation in drug discovery and is used to synthesize 6-Chloro-5-methylnicotinamide.[2]

-

Stability and Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent potential degradation from moisture or reactive atmospheric gases.[5][6]

Conclusion

6-Chloro-5-methylnicotinic acid is a functionally rich heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its physicochemical properties, defined by the interplay of its acidic carboxyl group, the basic pyridine nitrogen, and the lipophilic chloro and methyl substituents, dictate its utility in synthesis and its potential behavior in biological systems. The data and protocols presented in this guide provide a robust framework for scientists to confidently and accurately work with this valuable chemical intermediate.

References

-

6-Chloro-2-fluoro-5-methylnicotinic acid | C7H5ClFNO2 | CID 176104666 - PubChem. (URL: [Link])

-

6-chloro-5-methylnicotinic acid (C7H6ClNO2) - PubChemLite. (URL: [Link])

-

6-chloro-5-methylnicotinamide - Chemical Synthesis Database. (URL: [Link])

-

Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. (URL: [Link])

-

Methyl 6-chloro-5-nitronicotinate - LookChem. (URL: [Link])

-

6-Chloronicotinic acid - the NIST WebBook. (URL: [Link])

-

6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem. (URL: [Link])

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis - UVM. (URL: [Link])

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central. (URL: [Link])

-

5: Organic Spectrometry - Chem LibreTexts. (URL: [Link])

-

6-Chloronicotinic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. (URL: [Link])

-

6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem. (URL: [Link])

- US2993904A - Preparation of 6-methylnicotinic acid - Google P

Sources

- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-5-methylnicotinamide (65169-44-0) for sale [vulcanchem.com]

- 3. Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid [smolecule.com]

- 4. PubChemLite - 6-chloro-5-methylnicotinic acid (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. achmem.com [achmem.com]

- 6. 66909-29-3|6-Chloro-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 6-Methylnicotinic acid | 3222-47-7 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of Substituted Nicotinic Acids

An In-depth Technical Guide to 6-Chloro-5-methylnicotinic acid: Synthesis, Applications, and Safety

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its derivatives, substituted nicotinic acids are particularly valuable as versatile building blocks for drug discovery and development. 6-Chloro-5-methylnicotinic acid, a key intermediate, exemplifies this utility. Its specific substitution pattern—a chloro group at the 6-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position—offers multiple reaction handles for chemical modification. This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinic acid for researchers, scientists, and drug development professionals, covering its chemical identity, synthesis, key reactions, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. 6-Chloro-5-methylnicotinic acid is registered under CAS number 66909-29-3.[1][2] Its structure features a pyridine core, which imparts specific electronic and solubility characteristics, while the chloro and methyl groups modulate its reactivity and lipophilicity.

The molecular structure is represented by the SMILES string CC1=CC(=CN=C1Cl)C(=O)O and the InChI identifier InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11).[1][3]

Table 1: Core Identifiers and Properties

| Identifier/Property | Value | Source(s) |

|---|---|---|

| CAS Number | 66909-29-3 | [1][4] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3] |

| Molecular Weight | 171.58 g/mol | [1] |

| InChI | InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | [3] |

| SMILES | CC1=CC(=CN=C1Cl)C(=O)O | [1][3] |

| Predicted XlogP | 1.7 |[3] |

Synthesis Pathway: Oxidation of 2-Chloro-3,5-dimethylpyridine

While various synthetic routes to substituted nicotinic acids exist, a common and effective strategy involves the selective oxidation of a methyl group on the pyridine ring. This approach is advantageous as the pyridine ring is relatively stable to many oxidizing agents, allowing for targeted conversion. A logical and industrially relevant method for synthesizing 6-Chloro-5-methylnicotinic acid is through the oxidation of 2-chloro-3,5-dimethylpyridine. This method is analogous to the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine, which utilizes oxygen with a cobalt acetate catalyst.[5]

The causality behind this choice rests on the differential reactivity of the two methyl groups. The methyl group at the 3-position (para to the nitrogen) is more susceptible to oxidation than the one at the 5-position. This selective oxidation yields the desired product.

Caption: Proposed workflow for the synthesis of 6-Chloro-5-methylnicotinic acid.

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative procedure based on established methods for analogous compounds.[5]

-

Reactor Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge chlorobenzene as the solvent.

-

Catalyst and Reactant Addition: Add 2-chloro-3,5-dimethylpyridine and a catalytic amount of cobalt acetate.

-

Oxidation Reaction: Heat the mixture to a temperature between 70-100°C. Begin bubbling oxygen gas through the reaction mixture at a controlled flow rate.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product, being a carboxylic acid, will likely precipitate. Filter the reaction mixture to collect the solid crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield pure 6-Chloro-5-methylnicotinic acid.

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of 6-Chloro-5-methylnicotinic acid lies in its utility as a chemical intermediate. The carboxylic acid group is readily converted into esters, amides, and other functionalities, while the chloro group can be displaced via nucleophilic aromatic substitution, providing a gateway to a wide array of derivatives.

Caption: Key derivatization pathways for 6-Chloro-5-methylnicotinic acid.

Key Reaction: Synthesis of 6-Chloro-5-methylnicotinamide

A primary application of 6-Chloro-5-methylnicotinic acid is its conversion to the corresponding primary amide, 6-Chloro-5-methylnicotinamide.[2] Amides are common functional groups in active pharmaceutical ingredients (APIs), often participating in crucial hydrogen bonding interactions with biological targets.

Experimental Protocol: Amidation

This protocol is based on a reported method for this specific transformation.[2]

-

Reactant Suspension: Suspend 6-Chloro-5-methylnicotinic acid (the starting material) in a suitable vessel.

-

Amidation Reagent: Add aqueous ammonium hydroxide (e.g., 28% NH₄OH) to the vessel at room temperature with stirring.

-

Reaction: Continue stirring the mixture at room temperature for approximately 16 hours. The progress can be monitored by TLC.

-

Isolation and Purification: Upon completion, the resulting amide often precipitates from the reaction mixture. The product, 6-Chloro-5-methylnicotinamide, can be isolated by filtration and purified by recrystallization to achieve high purity.

The broader class of nicotinic acid derivatives has been investigated for a wide range of biological activities, including as potential antimicrobial and anti-inflammatory agents, and as inhibitors of enzymes like α-amylase and α-glucosidase for the treatment of type 2 diabetes.[6][7] The ability to systematically modify the 6-Chloro-5-methylnicotinic acid scaffold allows for the generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount when handling 6-Chloro-5-methylnicotinic acid and its derivatives.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Hazard Statements | Precautionary Measures (Summary) | Source(s) |

|---|---|---|---|

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | [1] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs. | [1][9] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection. Rinse cautiously with water for several minutes if contact occurs. | [1][9] |

| Inhalation | H332: Harmful if inhaled | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | If inhaled, remove person to fresh air and keep comfortable for breathing. |[1][9] |

Handling:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10]

-

Avoid all personal contact. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][11]

-

Use dry clean-up procedures to avoid generating dust if a spill occurs.[10]

Storage:

-

Store in a cool, dry, well-ventilated place.[12]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, predictable reactivity, and role as a precursor to a diverse range of derivatives make it an invaluable intermediate in the synthesis of novel therapeutic candidates. Understanding its synthesis, key chemical transformations, and proper handling procedures is essential for any research and development professional aiming to leverage the power of the nicotinic acid scaffold in drug discovery programs.

References

-

6-chloro-5-methylnicotinic acid (C7H6ClNO2) . PubChemLite. [Link]

- Preparation method of 6-chloronicotinic acid.

-

6-Chloro-2-fluoro-5-methylnicotinic acid . PubChem. [Link]

-

Methyl 6-chloro-5-nitronicotinate . PubChem. [Link]

-

6-chloro-5-methylnicotinamide . Chemical Synthesis Database. [Link]

-

6-Chloronicotinic acid . NIST WebBook. [Link]

-

6-Chloro-5-methylnicotinonitrile . PubChem. [Link]

- methyl-6-methyinicotin

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment . PubMed Central. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. 6-Chloro-5-methylnicotinamide (65169-44-0) for sale [vulcanchem.com]

- 3. PubChemLite - 6-chloro-5-methylnicotinic acid (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. 66909-29-3|6-Chloro-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid [smolecule.com]

- 7. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aaronchem.com [aaronchem.com]

- 12. fishersci.com [fishersci.com]

Solubility and stability of 6-Chloro-5-methylnicotinic acid

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-5-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Chloro-5-methylnicotinic acid (C₇H₆ClNO₂), a critical pyridine derivative intermediate in the pharmaceutical and agrochemical sectors. Recognizing the scarcity of public domain data, this document synthesizes foundational chemical principles with field-proven, detailed experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to generate robust, reliable, and reproducible data essential for process development, formulation, and regulatory compliance. The guide covers physicochemical properties, pH-dependent solubility, forced degradation methodologies, and the development of stability-indicating analytical methods.

Introduction: The Scientific Imperative

6-Chloro-5-methylnicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring a carboxylic acid group, a halogen atom, and a methyl group on the pyridine ring, imparts a unique combination of reactivity and physicochemical properties. These characteristics make it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful chemical process scale-up, formulation design, and ensuring the safety and efficacy of the final product. A thorough characterization of these parameters early in the development lifecycle can mitigate risks, reduce costs, and accelerate the path to market.

Physicochemical Characterization

A precise understanding of the molecule's fundamental properties is the bedrock of all subsequent analysis. The table below summarizes the key physicochemical identifiers for 6-Chloro-5-methylnicotinic acid.

| Property | Value | Source |

| Chemical Name | 6-Chloro-5-methylnicotinic acid | - |

| CAS Number | 66909-29-3 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | White to off-white crystalline solid (Expected) | [1] |

| SMILES | CC1=CC(=CN=C1Cl)C(=O)O | [2] |

The Solubility Profile: A Multifaceted Analysis

Solubility dictates the bioavailability of a drug substance and governs critical process parameters such as reaction kinetics, purification, and crystallization. For 6-Chloro-5-methylnicotinic acid, solubility is influenced by both the solvent system and the pH of aqueous media.

Solubility in Organic Solvents

Based on its structure, 6-Chloro-5-methylnicotinic acid is predicted to have limited water solubility but moderate solubility in polar organic solvents.[1] A systematic approach to quantifying this is essential.

Protocol 1: Quantitative Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution at a specific temperature.

Causality: This method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value, unlike kinetic methods which can overestimate solubility by creating supersaturated solutions.

Methodology:

-

Preparation: Add an excess amount of solid 6-Chloro-5-methylnicotinic acid to several 20 mL glass vials. A visual excess of solid is crucial to ensure saturation is achievable.

-

Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to reach equilibrium.[6]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to permit sedimentation of the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step is critical to remove all undissolved microparticles.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to fall within the linear range of a validated analytical method.

-

Analyze the diluted sample using a stability-indicating HPLC-UV method (see Section 5.1) to determine the concentration.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Caption: Isothermal shake-flask solubility workflow.

pH-Dependent Aqueous Solubility

The presence of both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen means the ionization state, and thus aqueous solubility, of 6-Chloro-5-methylnicotinic acid is highly dependent on pH.

-

At low pH (pH < pKa₁): The pyridine nitrogen is protonated (cationic form), which generally increases water solubility.

-

At intermediate pH (pKa₁ < pH < pKa₂): The molecule is likely in its neutral or zwitterionic form, typically exhibiting its lowest solubility (intrinsic solubility).

-

At high pH (pH > pKa₂): The carboxylic acid is deprotonated (anionic form), significantly increasing water solubility.

Protocol 2: pH-Solubility Profile Generation

This protocol adapts the shake-flask method to aqueous buffers across a physiologically and pharmaceutically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0) using appropriate buffer systems (e.g., HCl, phosphate, acetate).[5]

-

Execution: Perform the isothermal shake-flask method (Protocol 1) for each buffer solution.

-

pH Verification: After equilibration and before sampling, measure and record the final pH of each saturated solution to ensure it has not shifted significantly.

-

Data Plotting: Plot the determined solubility (log scale) against the final measured pH to visualize the pH-solubility profile.

Caption: pH-dependent ionization states of the molecule.

Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a scientific necessity to understand the intrinsic chemical stability of a compound and to develop a robust formulation and storage strategy. Forced degradation (stress testing) intentionally degrades the sample under more severe conditions than accelerated stability testing to identify likely degradation products and establish degradation pathways.

Intrinsic Stability

Under normal storage conditions (e.g., protected from light, ambient temperature), the solid form of 6-Chloro-5-methylnicotinic acid is expected to be stable. This must be confirmed through long-term stability studies.

Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products can be adequately detected and resolved.

Protocol 3: Multi-Condition Forced Degradation Study

Causality: This multi-pronged approach is mandated by guidelines to probe the molecule's susceptibility to the most common degradation mechanisms: hydrolysis, oxidation, and photolysis.

Methodology:

-

Sample Preparation: Prepare stock solutions of 6-Chloro-5-methylnicotinic acid in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

A. Acid and Base Hydrolysis:

-

Mix the stock solution with equal volumes of 0.1 M HCl (acidic) and 0.1 M NaOH (basic) in separate vials.

-

Maintain a control sample in water.

-

Heat the vials at a controlled temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

B. Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Store at room temperature, protected from light, and collect samples at time points.

-

-

C. Thermal Degradation:

-

Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) in a calibrated oven.

-

Analyze samples at various time points.

-

-

D. Photostability:

-

Expose the solid powder and the stock solution to a controlled light source as per ICH Q1B guidelines.[7][8] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[8]

-

A dark control sample must be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the light-exposed and dark control samples.

-

-

Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC method (see Section 5.1). The method must be able to separate all degradation products from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential.

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for this purpose.

Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Protocol 4: Development of a Reversed-Phase HPLC-UV Method

Causality: Reversed-phase chromatography is selected for its versatility and suitability for separating moderately polar compounds like pyridine carboxylic acid derivatives.[9][10] A C18 column provides a hydrophobic stationary phase, and retention is modulated by varying the polarity of the mobile phase.

Starting Methodological Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for good resolution and efficiency. |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the carboxyl group, leading to better peak shape.[11] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 min | A gradient elution is necessary to ensure that both the polar parent compound and potentially less polar degradation products are eluted with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume to avoid column overload. |

| Detection (UV) | Diode Array Detector (DAD) scanning 200-400 nm. Quantify at λmax (~260-265 nm). | DAD allows for peak purity assessment. The λmax is estimated based on the nicotinic acid chromophore.[12][13] |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with particular emphasis on specificity, which is demonstrated using the samples generated during the forced degradation study.

Conclusion and Forward Outlook

This guide has outlined a scientifically rigorous and practical approach to characterizing the solubility and stability of 6-Chloro-5-methylnicotinic acid. By implementing the detailed protocols for solubility determination, forced degradation, and analytical method development, researchers can generate the high-quality data necessary for informed decision-making throughout the chemical and pharmaceutical development process. This foundational knowledge is indispensable for de-risking projects, optimizing processes, and ultimately ensuring the quality and reliability of the final product.

References

- 1. 6-Chloro-5-methylnicotinamide (65169-44-0) for sale [vulcanchem.com]

- 2. achmem.com [achmem.com]

- 3. 66909-29-3|6-Chloro-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 4. enamine.net [enamine.net]

- 5. who.int [who.int]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ema.europa.eu [ema.europa.eu]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 11. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]

- 12. Nicotinic Acid (210-260 nm) [starna.com]

- 13. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Chemical Deep Dive into 6-Chloro-5-methylnicotinic Acid: A Technical Guide for Drug Development Professionals

<__>

Abstract

In the landscape of modern pharmaceutical research, understanding the intrinsic molecular properties of a drug candidate is paramount to predicting its behavior, optimizing its efficacy, and ensuring its safety.[1][2][3] This technical guide provides an in-depth exploration of 6-Chloro-5-methylnicotinic acid, a significant pyridinecarboxylic acid derivative[4][5], through the lens of quantum chemical calculations. Nicotinic acid and its derivatives are notable for their potential biological activities, including antimicrobial and anti-inflammatory effects.[6] By leveraging Density Functional Theory (DFT), we will dissect the molecule's electronic structure, vibrational frequencies, and reactive sites. This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step computational workflow. The insights derived from these calculations are crucial for rational drug design and for elucidating the structure-activity relationships that govern the therapeutic potential of this class of molecules.[7][8]

Introduction: The Significance of 6-Chloro-5-methylnicotinic Acid in Medicinal Chemistry

6-Chloro-5-methylnicotinic acid belongs to the class of nicotinic acid derivatives, compounds that are actively being investigated for their therapeutic potential.[6] The strategic placement of a chlorine atom at the 6-position and a methyl group at the 5-position on the pyridine ring significantly influences its electronic distribution and, consequently, its chemical reactivity and biological interactions.[6] Quantum chemical calculations have become an indispensable tool in drug discovery and development, offering a cost-effective and accurate means to predict molecular properties and guide experimental efforts.[2][3][9] This guide will focus on elucidating the key quantum chemical descriptors of 6-Chloro-5-methylnicotinic acid to provide a foundational understanding for its application in drug design.

The Causality Behind Method Selection: Why Density Functional Theory?

For a molecule of this complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[3][7] DFT calculates the electronic structure of a molecule by focusing on the electron density rather than the full many-electron wavefunction, making it computationally more efficient than traditional ab initio methods.[7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[10][11] Paired with a sufficiently large basis set, such as 6-311++G(d,p), we can confidently model the electronic behavior of 6-Chloro-5-methylnicotinic acid.[10]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of 6-Chloro-5-methylnicotinic acid using the Gaussian software package[12][13][14][15], a standard in the field of computational chemistry.

Step 1: Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of 6-Chloro-5-methylnicotinic acid. This can be done using molecular building software and saving the coordinates in a format compatible with Gaussian. The primary objective of geometry optimization is to find the minimum energy conformation of the molecule.

Protocol:

-

Create the initial molecular structure of 6-Chloro-5-methylnicotinic acid.

-

Prepare a Gaussian input file specifying the B3LYP functional and the 6-311++G(d,p) basis set.[10]

-

Include the Opt keyword to perform a geometry optimization.

-

Run the calculation and verify that it has converged to a true minimum by checking for the absence of imaginary frequencies in the subsequent frequency calculation.[12]

Caption: Workflow for Geometry Optimization.

Step 2: Vibrational Frequency Analysis

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[10][12]

Protocol:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation using the same level of theory (B3LYP/6-311++G(d,p)).[10]

-

Include the Freq keyword in the Gaussian input file.

-

Analyze the output to obtain the vibrational modes and their corresponding frequencies.

Step 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[16]

Protocol:

-

Use the optimized geometry.

-

The HOMO and LUMO energies are calculated as part of the standard DFT calculation.

-

Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these key orbitals.

Caption: Relationship between HOMO, LUMO, and Reactivity.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[17][18][19] This is invaluable for understanding how the molecule might interact with biological targets.[17]

Protocol:

-

Use the optimized geometry.

-

Perform a single-point energy calculation.

-

Include the Cube keyword to generate a cube file of the electron density and another for the electrostatic potential.

-

Visualize the MEP surface using molecular visualization software, where different colors represent different potential values (e.g., red for negative potential, blue for positive potential).[17]

Data Presentation and Interpretation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and concise manner.

Table 1: Key Quantum Chemical Descriptors for 6-Chloro-5-methylnicotinic Acid

| Parameter | Value | Unit | Significance |

| Total Energy | [Calculated Value] | Hartrees | Thermodynamic stability |

| Dipole Moment | [Calculated Value] | Debye | Polarity and intermolecular interactions |

| HOMO Energy | [Calculated Value] | eV | Electron-donating ability |

| LUMO Energy | [Calculated Value] | eV | Electron-accepting ability |

| HOMO-LUMO Gap | [Calculated Value] | eV | Chemical reactivity and stability |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | [Calculated Value] | [Experimental Value, if available] | Carboxylic acid O-H bond |

| C=O stretch | [Calculated Value] | [Experimental Value, if available] | Carboxylic acid C=O bond |

| C-Cl stretch | [Calculated Value] | [Experimental Value, if available] | Chloro group C-Cl bond |

| Aromatic C-H stretch | [Calculated Value] | [Experimental Value, if available] | Pyridine ring C-H bonds |

| ... | ... | ... | ... |

Note: Calculated frequencies are often scaled to better match experimental values.

Authoritative Grounding and Mechanistic Insights

The results from these calculations provide a wealth of information for the drug development professional.

-

Optimized Geometry: The calculated bond lengths and angles provide a precise 3D structure of the molecule, which is the foundation for all further analysis, including docking studies.[1]

-

Vibrational Spectra: The theoretical IR and Raman spectra can aid in the experimental characterization of the synthesized compound.[10][20][21] Significant shifts in vibrational frequencies upon binding to a target can provide clues about the binding mode.

-

HOMO-LUMO Analysis: A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can more readily participate in charge-transfer interactions, which are often crucial for drug-receptor binding.[16] The spatial distribution of the HOMO and LUMO indicates the regions of the molecule involved in these electronic transitions.

-

MEP Map: The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[19] For 6-Chloro-5-methylnicotinic acid, the oxygen atoms of the carboxylic acid group are expected to be regions of negative potential, making them likely sites for hydrogen bonding with a biological target. The hydrogen of the carboxylic acid and regions near the chlorine atom are likely to be electron-deficient. This information is critical for designing complementary interactions in a binding pocket.[17]

Conclusion: A Roadmap for Rational Drug Design

This in-depth technical guide has provided a comprehensive framework for the quantum chemical analysis of 6-Chloro-5-methylnicotinic acid. By following the outlined protocols, researchers can gain a deep understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it provides actionable insights that can accelerate the drug discovery process by enabling more informed decisions in lead optimization, predicting metabolic stability, and understanding potential toxicity. The integration of computational methods like DFT into the drug development workflow is no longer an option but a necessity for staying at the forefront of pharmaceutical innovation.[2][9]

References

-

Density Functional Theory (DFT) in Drug Discovery. (2022, September 11). dockdynamics In-Silico Lab. [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020, July 23). ACS Publications. [Link]

-

Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid. [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. ResearchGate. [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). PMC - PubMed Central. [Link]

-

Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Quantum mechanics implementation in drug-design workflows: does it really help?. NIH. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. [Link]

-

Molecular electrostatic potentials (MEP) of drugs 1–4. ResearchGate. [Link]

-

Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4). ResearchGate. [Link]

-

Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. (2025, August 8). ResearchGate. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Quantum computing in life sciences and drug discovery. (2025, August 25). McKinsey. [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. ChemRxiv. [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

-

Gaussian (software). Wikipedia. [Link]

-

Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025, December 9). PMC - NIH. [Link]

-

MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. [Link]

-

Gaussian 16. (2019, October 14). [Link]

-

6-Chloro-2-fluoro-5-methylnicotinic acid. PubChem. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]

-

Density Functional (DFT) Methods. (2022, August 30). Gaussian.com. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC - PubMed Central. [Link]

-

Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis. Frontiers. [Link]

-

Optimized structure and HOMO/LUMO distribution of Py-Br. ResearchGate. [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022, November 1). ACS Publications. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. [Link]

-

Structural and Computational Insights into a Colorless Carboxylic Acid–Pyridine Cocrystal. (2025, August 14). [Link]

-

Energetics and structure of nicotinic acid (niacin). (2010, April 29). PubMed. [Link]

-

HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores. (2017, October 4). Chemical Science (RSC Publishing). [Link]

-

Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide Isolated in Cryogenic Inert Matrixes and in the Neat Low-Temperature Solid Phases. (2025, August 7). ResearchGate. [Link]

-

Methyl 6-chloro-5-nitronicotinate. PubChem. [Link]

-

Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. (2025, December 12). American Chemical Society. [Link]

-

(PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. (2025, August 9). ResearchGate. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org. [Link]

-

6-Chloronicotinic acid. PubChem. [Link]

-

Vibrational spectra, hydrogen bonding interactions and chemical reactivity analysis of nicotinamide–citric acid cocrystals by an experimental and theoretical approach. New Journal of Chemistry (RSC Publishing). [Link]

-

QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021, December 8). CUNY Academic Works. [Link]

-

6-Chloronicotinic acid. NIST WebBook. [Link]

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 6-Chloro-5-hydroxy-2-methylnicotinic acid [smolecule.com]

- 7. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 8. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jocpr.com [jocpr.com]

- 11. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medium.com [medium.com]

- 13. ritme.com [ritme.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. gaussian.com [gaussian.com]

- 16. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Biological Activity Screening of 6-Chloro-5-methylnicotinic acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Nicotinic Acid Derivative

6-Chloro-5-methylnicotinic acid is a halogenated pyridine carboxylic acid, a structural motif of significant interest in medicinal chemistry. The pyridine ring is a core component of numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions. The introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which can, in turn, enhance its biological activity. There is evidence linking the presence of halogen atoms in molecules with a positive influence on various biological activities, making halogenation an important tool for drug optimization. Furthermore, nicotinic acid and its derivatives have a well-documented history of diverse biological effects. This guide provides a comprehensive framework for the systematic biological activity screening of 6-Chloro-5-methylnicotinic acid, with a focus on identifying potential antimicrobial, anticancer, and anti-inflammatory properties. Our approach is grounded in established, robust methodologies to ensure the generation of reliable and reproducible data, forming a solid foundation for further drug development efforts.

Part 1: A Tiered Screening Approach for Broad-Spectrum Bioactivity Assessment

A hierarchical screening cascade is proposed to efficiently evaluate the biological potential of 6-Chloro-5-methylnicotinic acid. This strategy commences with broad-spectrum primary assays to identify initial areas of activity, followed by more specific secondary and mechanistic assays to elucidate the mode of action.

Caption: A tiered screening workflow for 6-Chloro-5-methylnicotinic acid.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, and the presence of a chloro-substituent may enhance this activity.

Primary Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.[2]

-

-

Preparation of Test Compound:

-

Prepare a stock solution of 6-Chloro-5-methylnicotinic acid in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[3]

-

Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay

Following MIC determination, the MBC assay is performed to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

-

From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto fresh agar plates.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Mechanistic Insight: Bacterial DNA Gyrase Inhibition Assay

Bacterial DNA gyrase is a validated target for many antibiotics.[4] An in vitro assay can determine if 6-Chloro-5-methylnicotinic acid inhibits this essential enzyme.

Protocol:

-

Reaction Setup:

-

In a reaction buffer containing relaxed plasmid DNA, ATP, and purified E. coli DNA gyrase, add varying concentrations of 6-Chloro-5-methylnicotinic acid.[5]

-

Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.

-

Analysis:

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the untreated control.

-

Part 3: Anticancer Activity Screening

Nicotinic acid derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic effects against various cancer cell lines.[6]

Primary Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability and proliferation rate.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., human breast cancer cell line MCF-7, human colon cancer cell line HCT116) into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 6-Chloro-5-methylnicotinic acid for 48-72 hours.

-

Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[7]

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Mechanistic Insight: VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a validated anticancer strategy.

Protocol:

-

Reaction Setup:

-

In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme, a specific peptide substrate, and ATP.[10]

-

Add varying concentrations of 6-Chloro-5-methylnicotinic acid.

-

Include a positive control inhibitor (e.g., sorafenib) and a no-inhibitor control.

-

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate by VEGFR-2.

-

Detection:

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP consumed.[11] A decrease in signal indicates inhibition of VEGFR-2.

-

-

Data Analysis:

-

Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

-

Part 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Nicotinic acid is known to possess anti-inflammatory properties, providing a strong rationale for screening its derivatives.

Primary Screening: LPS-Induced TNF-α Secretion in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[12]

Protocol:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

-

Compound Pre-treatment:

-

Pre-treat the cells with various concentrations of 6-Chloro-5-methylnicotinic acid for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.[13]

-